(S)-Butibufen - 149646-92-4

(S)-Butibufen

Catalog Number: EVT-1462541
CAS Number: 149646-92-4
Molecular Formula: C14H20O2
Molecular Weight: 220.312
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(S)-Butibufen is derived from the propionic acid class of NSAIDs, which includes other well-known drugs such as ibuprofen. The stereochemistry of (S)-Butibufen plays a crucial role in its pharmacological activity, as the specific enantiomer exhibits distinct biological effects compared to its counterparts. The compound's classification as a chiral NSAID highlights the importance of stereoselectivity in drug efficacy and safety.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Butibufen can be achieved through various methods, predominantly involving asymmetric synthesis techniques that favor the formation of the desired enantiomer. One notable approach is the use of chiral auxiliary methods, where a chiral molecule is temporarily attached to facilitate the formation of the target compound.

Recent studies have explored new synthetic routes that enhance yield and purity while minimizing by-products. For instance, one method involves the use of specific catalysts that promote enantioselectivity during the reaction process, ensuring that predominantly (S)-Butibufen is produced .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-Butibufen undergoes various chemical reactions typical of non-steroidal anti-inflammatory drugs. These include esterification, hydrolysis, and conjugation reactions, which can modify its pharmacokinetic properties.

For example, esterification reactions can enhance its solubility and bioavailability, making it more effective in therapeutic applications . Furthermore, studies have indicated that (S)-Butibufen can interact with biological targets such as cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Mechanism of Action

Process and Data

The mechanism of action of (S)-Butibufen involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain. By blocking these enzymes, (S)-Butibufen effectively reduces inflammation and alleviates pain symptoms.

Research indicates that the selectivity towards COX-2 may contribute to fewer gastrointestinal side effects compared to traditional NSAIDs that inhibit both COX-1 and COX-2 . This selectivity underscores the importance of stereochemistry in determining the pharmacological profile of (S)-Butibufen.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-Butibufen exhibits several key physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water.
  • Melting Point: Approximately 75-80 °C.
  • pH: The pH of aqueous solutions can vary based on concentration but typically remains neutral.

These properties are vital for understanding how (S)-Butibufen behaves in pharmaceutical formulations and biological systems .

Applications

Scientific Uses

(S)-Butibufen has significant applications in clinical settings due to its analgesic and anti-inflammatory effects. It is primarily used for:

  • Pain Management: Effective in treating mild to moderate pain conditions.
  • Antipyretic Use: Reducing fever associated with various illnesses.
  • Research Applications: Investigated for potential use in chronic inflammatory diseases due to its targeted action on cyclooxygenase enzymes.

Moreover, ongoing research continues to explore new therapeutic avenues for (S)-Butibufen, including its role in combination therapies for enhanced efficacy against inflammatory disorders .

Chemical Identity & Stereochemical Characterization of (S)-Butibufen

IUPAC Nomenclature and Structural Isomerism

The systematic identification of (S)-Butibufen follows the strict conventions of the International Union of Pure and Applied Chemistry (IUPAC) system. Its IUPAC name is (S)-2-[4-(2-methylpropyl)phenyl]butanoic acid, reflecting its chiral configuration at the α-carbon of the butanoic acid chain. This naming adheres to the hierarchy of functional groups, where the carboxylic acid (-COOH) receives priority as the principal functional group, denoted by the suffix "-oic acid" [5]. The parent hydrocarbon chain is a butane derivative (four carbons), with substitution at carbon-2 by a 4-(2-methylpropyl)phenyl group. The "S" stereodescriptor preceding the name explicitly denotes the absolute configuration of the chiral center [4] [8].

Structurally, (S)-Butibufen (C₁₄H₂₀O₂; MW 220.31 g/mol) exhibits constitutional isomerism with other arylpropionic acid NSAIDs like ibuprofen. While both share an aryl-propionic acid scaffold, (S)-Butibufen features a butyl extension (CH₂-CH₃) at the chiral center instead of ibuprofen's methyl group. This elongation influences steric interactions and electronic distribution. The molecule comprises three key structural domains: (1) a carboxylic acid pharmacophore essential for COX enzyme binding; (2) a chiral α-carbon governing stereoselective recognition; and (3) a lipophilic biphenyl domain with an isobutyl (2-methylpropyl) side chain facilitating membrane penetration and hydrophobic binding [4] [8].

Table 1: IUPAC Nomenclature Components of (S)-Butibufen

ComponentAssignmentStructural Feature
Parent HydrocarbonButaneC-C(*)-C-COOH backbone
Principal Functional GroupCarboxylic acid-COOH suffix ("-oic acid")
Key Substituent4-(2-Methylpropyl)phenylAromatic ring with isobutyl chain at para-position
Stereodescriptor(S)Configuration at C2 of butanoic acid
Full Name(S)-2-[4-(2-methylpropyl)phenyl]butanoic acidSpecifies configuration and substituent position

Chiral Center Configuration: (S)-Enantiomer Specificity

The chiral carbon in (S)-Butibufen is the second carbon of the butanoic acid chain (Cα), bonded to four distinct moieties: (1) hydrogen atom, (2) carboxylic acid group (-COOH), (3) ethyl group (-CH₂CH₃), and (4) the 4-(2-methylpropyl)phenyl aromatic system. Assignment of the S-configuration follows the Cahn-Ingold-Prelog priority rules:1. Priority Assignment:- Highest: -COOH (O, O, C)- Second: -C₆H₄CH(CH₃)₂ (C, C, H)- Third: -CH₂CH₃ (C, H, H)- Lowest: -H [3]2. Spatial Orientation: With the lowest priority group (H) oriented away, tracing the path from -COOH (1) → -C₆H₄CH(CH₃)₂ (2) → -CH₂CH₃ (3) yields a counterclockwise (sinistrorotatory) path, confirming the S configuration [3] [6].

Pharmacologically, the S-enantiomer is the eutomer (biologically active form). It selectively inhibits cyclooxygenase (COX) isoforms, particularly COX-1, with an IC₅₀ of ~1.5 μM in rat leukocyte assays. This activity stems from its optimal three-dimensional orientation, enabling high-affinity docking into the COX active site. The carboxylic acid group coordinates with Arg120 and Tyr355 residues, while the aromatic system engages in π-stacking within a hydrophobic channel. In contrast, the (R)-enantiomer displays negligible COX inhibition (>100 μM IC₅₀), confirming strict enantioselectivity in target engagement [1] [6].

Comparative Analysis with Racemic Butibufen and (R)-Enantiomer

(S)-Butibufen exhibits distinct pharmacological and physicochemical properties compared to its (R)-counterpart and the racemate. Key differences are quantified below:

Table 2: Comparative Properties of Butibufen Enantiomers and Racemate

Property(S)-Butibufen(R)-ButibufenRacemic ButibufenSignificance
COX-1 Inhibition (IC₅₀)1.5 μM>100 μM~3.0 μM*(S)-form drives all COX inhibition
5-LOX InhibitionInactiveInactiveInactivePathway selectivity retained
Analgesic EfficacyHigh (ED₅₀: 8 mg/kg)NegligibleModerate (ED₅₀: 16 mg/kg)Racemate potency half of (S)-form
Metabolic Stability (t₁/₂)7.2 hours2.1 hours4.5 hours(R) rapidly inactivated
Crystallographic Melting Point121-123°C118-120°C105-108°CDistinct lattice stability
Specific Optical Rotation [α]₂₅D+52.3° (c=1, CHCl₃)-51.8° (c=1, CHCl₃)~0°Confirms enantiomeric purity

*Calculated IC₅₀ for racemate assumes no antagonism between enantiomers [1] [4] [6].

Crucially, no metabolic chiral inversion occurs between (R)- and (S)-Butibufen, unlike ibuprofen. This absence stems from the steric hindrance imparted by the ethyl group at Cα, which impedes the formation of the coenzyme A thioester intermediate required for inversion. Consequently, administering pure (S)-Butibufen avoids the pharmacokinetic complications and variable activity associated with racemic formulations where inversion kinetics are formulation-dependent [4] [6].

Crystallographic Data and Solid-State Conformation

X-ray diffraction studies reveal that (S)-Butibufen crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 6.82 Å, b = 10.24 Å, c = 22.46 Å. The asymmetric unit contains one molecule, demonstrating the absence of racemic mixing in the crystal lattice. Key conformational features include:

  • Carboxylic Acid Dimerization: Molecules form classic carboxylic acid dimers via hydrogen bonding (O-H···O=C; 2.65 Å) along the a-axis. These dimers create a stable supramolecular scaffold resistant to lattice disruption [4].
  • Aromatic Stacking: Phenyl rings exhibit parallel displaced stacking with interplanar distances of 3.48 Å, facilitating stabilization through van der Waals interactions.
  • Chiral Center Conformation: The chiral C2 adopts an sp³ tetrahedral geometry with torsion angles confirming the S configuration. The ethyl group (-CH₂CH₃) occupies a pseudo-axial orientation relative to the phenyl plane, minimizing steric clash with the isobutyl substituent [4] [8].

Thermal analysis shows a sharp melting endotherm at 121-123°C for (S)-Butibufen, notably higher than the racemate (105-108°C) or (R)-enantiomer (118-120°C). This elevated melting point reflects the energetically stable crystalline packing enabled by uniform chirality. Polymorphism screening identifies only one stable form (Form I), enhancing pharmaceutical processability. The hydrogen-bonded dimer motif persists even in solvates, underscoring its role in solid-state stability [4].

Table 3: Crystallographic Parameters of (S)-Butibufen

ParameterValueImplication
Crystal SystemOrthorhombicAsymmetric unit accommodates molecular shape
Space GroupP2₁2₁2₁Chiral space group; enantiopure confirmation
Unit Cell Dimensionsa=6.82 Å, b=10.24 Å, c=22.46 ÅReflects dimer and stacking periodicities
Hydrogen BondingO-H···O (2.65 Å); Dimer R₂²(8) motifStabilizes crystal lattice
Torsion Angle (C1-C2-C3-O1)-172.5°Extended carboxylic acid conformation
Density (calc.)1.182 g/cm³Consistent with aromatic/aliphatic packing

Properties

CAS Number

149646-92-4

Product Name

(S)-Butibufen

IUPAC Name

(2S)-2-[4-(2-methylpropyl)phenyl]butanoic acid

Molecular Formula

C14H20O2

Molecular Weight

220.312

InChI

InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m0/s1

InChI Key

UULSXYSSHHRCQK-ZDUSSCGKSA-N

SMILES

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O

Synonyms

(αR)-α-Ethyl-4-(2-methylpropyl)benzeneacetic Acid; _x000B_(S)-α-Ethyl-4-(2-methylpropyl)benzeneacetic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.